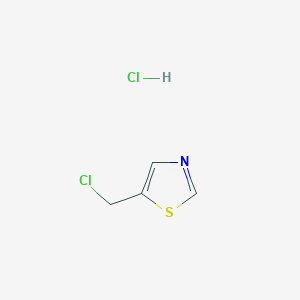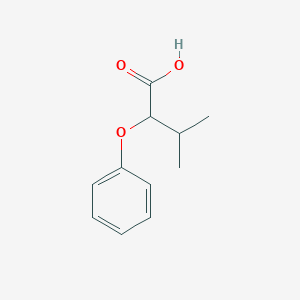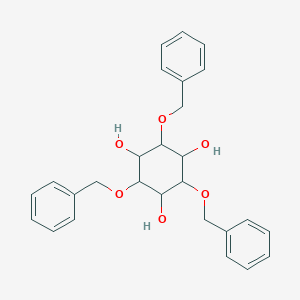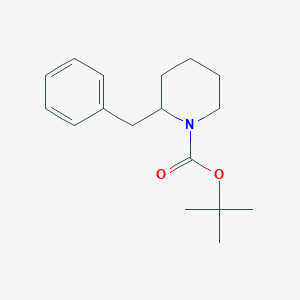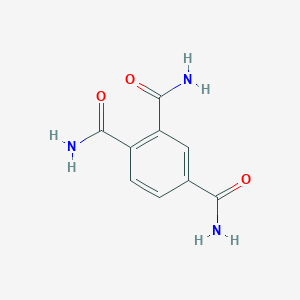
Benzene-1,2,4-tricarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,2,4-tricarboxamide (BTA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BTA is a white crystalline powder that is soluble in organic solvents and has a high melting point. It has been used in various applications, including as a corrosion inhibitor, a dyeing agent, and a flame retardant. In recent years, BTA has also been studied for its potential use in biomedical research.
Wirkmechanismus
The mechanism of action of Benzene-1,2,4-tricarboxamide is not fully understood, but it is believed to involve the formation of a complex between Benzene-1,2,4-tricarboxamide and the metal ion of interest. This complex can then be detected using fluorescence spectroscopy or other analytical techniques.
Biochemische Und Physiologische Effekte
Benzene-1,2,4-tricarboxamide has been shown to have minimal toxicity in vitro and in vivo studies. It does not appear to have any significant effects on biochemical or physiological processes in cells or organisms. This makes it a useful tool for studying metal ion concentrations without interfering with normal cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzene-1,2,4-tricarboxamide in lab experiments is its high selectivity for metal ions. This allows for the detection and measurement of metal ion concentrations with high accuracy and precision. However, one limitation of using Benzene-1,2,4-tricarboxamide is that it is not suitable for use in aqueous solutions, as it is only soluble in organic solvents.
Zukünftige Richtungen
There are several potential future directions for research involving Benzene-1,2,4-tricarboxamide. One area of interest is the development of new fluorescent probes based on the Benzene-1,2,4-tricarboxamide structure. These probes could be designed to target specific metal ions or other molecules of interest. Another area of research is the use of Benzene-1,2,4-tricarboxamide in the development of new materials, such as sensors or catalysts. Overall, the unique properties of Benzene-1,2,4-tricarboxamide make it a promising tool for a wide range of scientific research applications.
Synthesemethoden
Benzene-1,2,4-tricarboxamide can be synthesized through various methods, including the reaction of benzene-1,2,4-tricarbonyl chloride with ammonia or the reaction of benzene-1,2,4-tricarboxylic acid with thionyl chloride followed by reaction with ammonia. The synthesis of Benzene-1,2,4-tricarboxamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Benzene-1,2,4-tricarboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research involves the use of Benzene-1,2,4-tricarboxamide as a fluorescent probe for the detection of metal ions. Benzene-1,2,4-tricarboxamide has been shown to selectively bind to metal ions such as copper and zinc, making it a useful tool for detecting and measuring metal ion concentrations in biological and environmental samples.
Eigenschaften
CAS-Nummer |
10508-39-1 |
|---|---|
Produktname |
Benzene-1,2,4-tricarboxamide |
Molekularformel |
C9H9N3O3 |
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
benzene-1,2,4-tricarboxamide |
InChI |
InChI=1S/C9H9N3O3/c10-7(13)4-1-2-5(8(11)14)6(3-4)9(12)15/h1-3H,(H2,10,13)(H2,11,14)(H2,12,15) |
InChI-Schlüssel |
SXHLEIFYCANFJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)N)C(=O)N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)N)C(=O)N |
Synonyme |
1,2,4-BenzenetricarboxaMide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



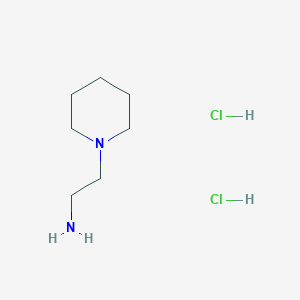
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)

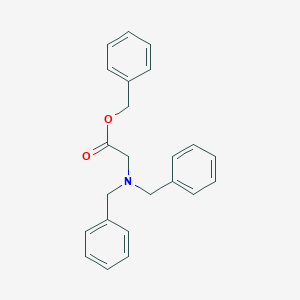
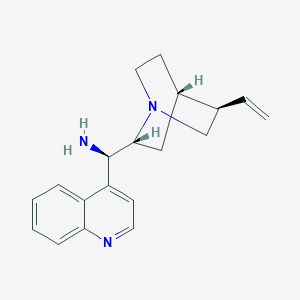

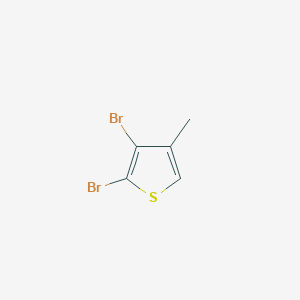
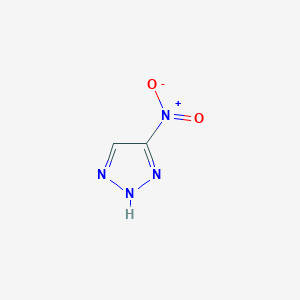
![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)
